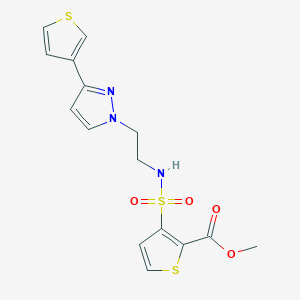

methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities.

Properties

IUPAC Name |

methyl 3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(4-9-24-14)25(20,21)16-5-7-18-6-2-12(17-18)11-3-8-23-10-11/h2-4,6,8-10,16H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJAXRWTAROHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1H-pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Thiophene Ring Functionalization: The thiophene ring is functionalized through electrophilic substitution reactions, often using halogenation followed by nucleophilic substitution to introduce the desired substituents.

Coupling Reactions: The pyrazole and thiophene moieties are coupled using a linker, typically through a nucleophilic substitution reaction involving an alkyl halide.

Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazole ring or the sulfamoyl group, potentially leading to the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazole ring can produce pyrazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored due to its structural similarity to known bioactive molecules. It may serve as a lead compound in drug discovery programs targeting various diseases.

Industry

Industrially, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials. This compound could find applications in these areas due to its electronic properties.

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.

Pyrazole derivatives: Compounds with the pyrazole ring system, which are known for their diverse biological activities.

Sulfamoyl derivatives: These compounds contain the sulfamoyl group, which is important for their biological activity.

Uniqueness

Methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its structural features, which confer specific electronic and steric properties. This uniqueness can lead to distinct biological activities and applications in various fields.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in scientific and industrial contexts.

Biological Activity

Methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound that contains both thiophene and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure is characterized by the presence of a thiophene ring, a pyrazole ring, and a sulfamoyl group. The molecular formula is , and its systematic name reflects its complex arrangement of functional groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Thiophene-Pyrazole Linkage : The initial step involves the reaction of thiophene derivatives with pyrazole derivatives under acidic or basic conditions.

- Sulfonamide Formation : The introduction of the sulfamoyl group is achieved through the reaction with sulfonamide precursors.

- Esters Formation : Finally, esterification with methyl 2-carboxylate completes the synthesis.

Antimicrobial Activity

Research has demonstrated that compounds containing thiophene and pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives possess antibacterial and antifungal activities against various pathogens. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Compound A | Antibacterial | 50 |

| Compound B | Antifungal | 30 |

| This compound | TBD |

Anti-inflammatory Properties

Thiophene derivatives have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies indicate that these compounds can significantly reduce inflammation markers in cell cultures.

Anticancer Activity

Recent studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene-pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited potent activity with MIC values ranging from 25 to 100 µg/mL.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.